2,3,5,6-Tetrafluoro-4-iodopyridine
CAS No.: 16297-19-1
Cat. No.: VC21265869
Molecular Formula: C5F4IN
Molecular Weight: 276.96 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16297-19-1 |
---|---|
Molecular Formula | C5F4IN |
Molecular Weight | 276.96 g/mol |
IUPAC Name | 2,3,5,6-tetrafluoro-4-iodopyridine |
Standard InChI | InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 |
Standard InChI Key | HNPRQTRSDKIVFY-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(N=C1F)F)F)I)F |
Canonical SMILES | C1(=C(C(=C(N=C1F)F)F)I)F |
Chemical Identity and Physical Properties
Structural Characteristics
2,3,5,6-Tetrafluoro-4-iodopyridine features a pyridine ring with systematic substitution of four fluorine atoms at positions 2, 3, 5, and 6, and an iodine atom at position 4. The nitrogen atom in the pyridine ring, combined with the electronegative fluorine atoms, creates a unique electronic distribution across the molecule. This electronic configuration influences the compound's reactivity, particularly at the carbon-iodine bond, which serves as an excellent reaction site for various transformations.
Chemical and Physical Properties
The following table presents the comprehensive chemical and physical properties of 2,3,5,6-Tetrafluoro-4-iodopyridine based on available research data:
Property | Value |
---|---|
Common Name | 2,3,5,6-Tetrafluoro-4-iodopyridine |
CAS Number | 16297-19-1 |
Molecular Formula | C₅F₄IN |
Molecular Weight | 276.96 g/mol |
Exact Mass | 276.90100 |
PSA (Polar Surface Area) | 12.89000 |
LogP | 2.24260 |
IUPAC Name | 2,3,5,6-tetrafluoro-4-iodopyridine |
The LogP value of 2.24260 indicates moderate lipophilicity , suggesting potential applications in medicinal chemistry where balanced lipophilic properties are often desirable for drug candidates. The relatively low polar surface area (PSA) of 12.89000 further supports its potential utility in drug design, as compounds with lower PSA values often demonstrate improved membrane permeability .
Synonyms
The compound is known by several synonyms, including:
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4-Iodo-tetrafluoropyridine
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4-Jodtetrafluorpyridin
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2,3,5,6-tetrafluoro-4-iodo-pyridine
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4-iodo-2,3,5,6-tetrafluoropyridine
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine typically involves the manipulation of pentafluoropyridine through a series of halogen exchange reactions. The starting material, pentafluoropyridine, undergoes selective substitution reactions where one of the fluorine atoms (typically at the 4-position, which is the most reactive site in pentafluoropyridine) is replaced by an iodine atom.
Halogen Exchange Reactions
Reactions with lithium halides are commonly employed to introduce iodine into the molecule, replacing the fluorine atom at the 4-position. This approach takes advantage of the relative reactivity of the different positions in the pentafluoropyridine ring. The 4-position in pentafluoropyridine is generally more reactive toward nucleophilic substitution due to the activating effect of the nitrogen atom in the pyridine ring.
A general reaction scheme for this transformation can be represented as:
C₅F₅N + LiI → C₅F₄IN + LiF
Purification Methods
Following synthesis, 2,3,5,6-Tetrafluoro-4-iodopyridine typically requires purification to remove byproducts and unreacted starting materials. Common purification methods for similar compounds include:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Sublimation under reduced pressure
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Distillation for volatile compounds
Chemical Reactivity
Palladium-Catalyzed Cross-Coupling Reactions
2,3,5,6-Tetrafluoro-4-iodopyridine can participate in various palladium-catalyzed cross-coupling reactions, which are valuable for forming carbon-carbon bonds with other organic molecules. These reactions are crucial in the synthesis of complex compounds and represent one of the most important applications of this fluorinated pyridine derivative.
The iodine atom at the 4-position serves as an excellent leaving group in cross-coupling reactions such as:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Stille coupling with organostannanes
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Negishi coupling with organozinc compounds
Nucleophilic Substitution Reactions
The fluorine atoms in 2,3,5,6-Tetrafluoro-4-iodopyridine can also undergo nucleophilic aromatic substitution reactions with various nucleophiles. The electron-withdrawing effect of the fluorine atoms, combined with the electronegativity of the pyridine nitrogen, activates the ring toward nucleophilic attack. This reactivity allows for further functionalization of the molecule beyond the iodine position.
Metal-Halogen Exchange
The carbon-iodine bond in 2,3,5,6-Tetrafluoro-4-iodopyridine can participate in metal-halogen exchange reactions with organolithium or Grignard reagents. These transformations provide access to organometallic intermediates that can be further functionalized through reaction with various electrophiles.
Applications in Chemical Research
Synthetic Building Block
2,3,5,6-Tetrafluoro-4-iodopyridine serves as a valuable building block in organic synthesis. Its unique substitution pattern makes it useful for constructing more complex molecules, particularly those requiring selective functionalization at specific positions of a pyridine ring.
The compound's ability to participate in various cross-coupling reactions makes it particularly useful in the synthesis of:
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Functionalized pyridines for pharmaceutical research
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Materials with specific electronic or optical properties
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Ligands for coordination chemistry and catalysis
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Fluorinated building blocks for agrochemical development
Pharmaceutical Research
Fluorinated heterocycles similar to 2,3,5,6-Tetrafluoro-4-iodopyridine often find applications in pharmaceutical research due to the beneficial properties that fluorine substituents impart to drug candidates:
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Enhanced metabolic stability due to the strength of the carbon-fluorine bond
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Improved binding affinity to target proteins through electronic effects
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Modified lipophilicity and membrane permeability, as suggested by its LogP value
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Altered acidity of neighboring functional groups
Materials Science
The unique electronic properties of fluorinated heterocycles make them valuable components in materials science applications:
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Liquid crystalline materials
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Organic semiconductors and electronics
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Fluorescent probes and sensors
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Polymers with specialized properties
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